REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Br:13])[C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:3]=[C:2]([Br:1])[C:11]([CH2:12][Br:14])=[C:10]([Br:13])[CH:9]=1
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Name
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|
Quantity
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150 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)OC)C=C(C1C)Br
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Name
|
|
Quantity
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125.7 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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12.98 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
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Quantity
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2 L
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was then heated to reflux
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Type
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TEMPERATURE
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Details
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Once the solution reached reflux it
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Type
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CUSTOM
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Details
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was irradiated with a 250 W sun lamp
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The precipitate (succinimde) was washed with DCM
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Type
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CONCENTRATION
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Details
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the filtrate concentrated
|
Type
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CUSTOM
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Details
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The residue (ca. 246 g) was purified by silica gel chromatography (3 Kg SiO2)
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Name
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Type
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product
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Smiles
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COC(C1=CC(=C(C(=C1)Br)CBr)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |